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Heparin disaccharide I-S -

Heparin disaccharide I-S

Catalog Number: EVT-1569135
CAS Number:
Molecular Formula: C12H15NO19S3-4
Molecular Weight: 573.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Heparin disaccharide I-S(4-) is a monocarboxylic acid anion obtained by deprotonation of the carboxy group, both sulfate groups and sulfamic acid group of HP_dp02_0009. It is a monocarboxylic acid anion, an organic sulfamate oxoanion, an organosulfate oxoanion and a carbohydrate acid derivative anion. It is a conjugate base of a HP_dp02_0009.
Source

Heparin disaccharide I-S is primarily sourced from animal tissues, particularly porcine intestinal mucosa and bovine lung tissues, where it is found as part of the heparan sulfate proteoglycans. Advances in biotechnology have also enabled the synthesis of heparin-like oligosaccharides through microbial fermentation and enzymatic methods, offering an alternative to traditional animal-derived sources.

Classification

Heparin disaccharide I-S belongs to the class of glycosaminoglycans, specifically under the category of sulfated polysaccharides. It is a disaccharide composed of D-glucosamine and D-glucuronic acid units, typically linked by α(1→4) and β(1→4) glycosidic bonds. The specific sulfation pattern distinguishes it from other heparin derivatives.

Synthesis Analysis

Methods

The synthesis of heparin disaccharide I-S can be achieved through several methods:

  1. Chemical Synthesis: This method involves the stepwise assembly of monosaccharides using protective group strategies to control the formation of glycosidic bonds. Challenges include achieving correct stereochemistry and sulfation patterns.
  2. Chemoenzymatic Synthesis: This approach utilizes enzymes such as glycosyltransferases and sulfotransferases to facilitate the assembly of oligosaccharides while ensuring high specificity and yield. The use of engineered enzymes allows for more controlled synthesis compared to purely chemical methods .
  3. Biosynthetic Pathways: Recent advancements have employed genetically modified microorganisms, such as Escherichia coli, to produce heparin-like structures through biosynthetic pathways that mimic natural heparin synthesis .

Technical Details

The chemical synthesis often requires multiple steps involving protection and deprotection strategies for functional groups. For instance, the use of orthogonal protecting groups allows for selective modifications at different stages of synthesis. In contrast, chemoenzymatic methods simplify the process by using enzymes that can selectively add sulfate groups at specific positions on the sugar backbone .

Molecular Structure Analysis

Structure

Heparin disaccharide I-S has a specific molecular structure characterized by:

  • Monosaccharide Units: Composed mainly of D-glucosamine and D-glucuronic acid.
  • Linkages: The typical glycosidic linkages include α(1→4) for glucosamine to glucuronic acid.
  • Sulfation: The presence of sulfate groups on specific hydroxyl positions significantly affects its biological activity.

Data

The molecular weight of heparin disaccharide I-S is approximately 337 Da, with a formula reflecting its constituent elements (C₁₂H₁₉N₁₃O₁₄S) .

Chemical Reactions Analysis

Reactions

Heparin disaccharide I-S participates in various chemical reactions:

  1. Sulfation Reactions: Sulfotransferases catalyze the transfer of sulfate groups from donors like 3'-phosphoadenosine-5'-phosphosulfate to hydroxyl groups on the sugar units, influencing anticoagulant properties .
  2. Degradation Reactions: Enzymatic degradation using heparin lyases can selectively cleave glycosidic bonds, generating smaller oligosaccharides for analytical purposes .

Technical Details

The enzymatic reactions are typically carried out under controlled pH and temperature conditions to optimize yield and specificity. High-performance liquid chromatography is often employed to analyze reaction products and confirm structures.

Mechanism of Action

Process

Heparin disaccharide I-S exerts its anticoagulant effects primarily through its interaction with antithrombin III, a key regulator in the coagulation cascade. By binding to antithrombin III, it enhances its inhibitory action on thrombin and factor Xa, leading to reduced clot formation.

Data

Studies indicate that specific sulfation patterns on heparin derivatives significantly influence their binding affinity to antithrombin III and other coagulation factors . The presence of 3-O-sulfated glucosamine residues is particularly important for maximizing anticoagulant activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Sensitive to heat and alkaline conditions; requires careful storage conditions.

Chemical Properties

  • pH Sensitivity: Stable at neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: Sulfate groups make it reactive towards cations and proteins, facilitating its biological interactions.

Relevant data indicates that variations in sulfation patterns can lead to significant differences in biological activity and stability profiles .

Applications

Heparin disaccharide I-S has several scientific uses:

  1. Anticoagulant Therapy: Used in clinical settings for preventing thrombosis during surgeries or in patients with certain cardiovascular conditions.
  2. Research Applications: Serves as a standard in studies investigating heparan sulfate interactions with proteins involved in cell signaling and growth factors .
  3. Drug Development: Its structural analogs are explored for developing new therapeutics targeting various diseases related to coagulation disorders.
Introduction to Heparin/HS Disaccharides

Overview of Heparin and Heparan Sulfate Glycosaminoglycans (HSGAGs)

Heparin and heparan sulfate (HS) are linear glycosaminoglycans (GAGs) composed of repeating disaccharide units. These polysaccharides exhibit the highest negative charge density among biological macromolecules due to extensive sulfation patterns [1]. Heparin is primarily synthesized by mast cells and is clinically utilized as a potent anticoagulant. In contrast, HS is ubiquitously expressed on cell surfaces and in the extracellular matrix of all mammalian tissues, where it regulates developmental, inflammatory, and homeostatic processes [9]. Both polymers share a common biosynthetic pathway: initiation via a tetrasaccharide linker attached to core proteins, elongation by alternating glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc) residues, and selective modification by sulfotransferases and an epimerase [9]. The average molecular weight of heparin (12–20 kDa) is typically lower than that of HS (~30 kDa), reflecting differences in chain length and modification extent [1].

Table 1: Key Features of Heparin vs. Heparan Sulfate

FeatureHeparinHeparan Sulfate
Primary SourceMast cells (porcine intestine)All cell types
Molecular Weight12–20 kDa~30 kDa
Dominant Uronic AcidIduronic acid (IdoA, ~90%)Glucuronic acid (GlcA, ~50%)
Sulfation/Disaccharide2.4–2.7 sulfates0.55–1.25 sulfates
Clinical UseAnticoagulant drugNot directly utilized

Structural Complexity and Sulfation Heterogeneity in HSGAGs

The structural diversity of HSGAGs arises from nontemplate-driven biosynthesis involving four classes of sulfotransferases and a C5-epimerase [1] [9]. Key modifications include:

  • N-sulfation: N-deacetylase/N-sulfotransferase (NDST) enzymes replace N-acetyl groups with N-sulfate on glucosamine, creating domains for further modifications [9].
  • Epimerization: Glucuronyl C5-epimerase converts GlcA to iduronic acid (IdoA), enhancing chain flexibility [1].
  • O-sulfation: 2-O-sulfotransferase (2OST) acts on IdoA, while 6-O- and 3-O-sulfotransferases modify glucosamine residues [3] [9].These reactions are incomplete and spatially regulated, resulting in microheterogeneity where highly sulfated domains (e.g., heparin-like sequences) alternate with low-sulfation regions. The rarest modification is 3-O-sulfation, catalyzed by seven isoenzymes (HS3ST1–7), which occurs in <5% of disaccharides but critically influences anticoagulant activity [3] [9]. Disaccharide compositional analysis reveals this heterogeneity, with heparin enriched in trisulfated disaccharides (e.g., IdoA(2S)-GlcNS(6S)), whereas HS contains predominantly nonsulfated or monosulfated units [1] [2].

Table 2: Common Disaccharide Units in HSGAGs

Disaccharide CodeStructurePrevalence in HeparinPrevalence in HS
IS (I-S)ΔUA2S-GlcNS6SHigh (~40%)Low (<5%)
II-SΔUA-GlcNS6SModerateModerate
III-SΔUA2S-GlcNSLowVariable
IV-SΔUA-GlcNSRareHigh

ΔUA: 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid; GlcNS: N-sulfo glucosamine; 2S/6S: 2-O/6-O sulfate [2] [7] [10]

Role of Disaccharide Units in HSGAG Functional Diversity

Disaccharide sequences serve as informational modules that dictate HSGAG interactions with >400 proteins, including growth factors, chemokines, and enzymes [1] [6]. Specific sulfation patterns create distinct binding motifs:

  • Anticoagulant motif: The pentasaccharide containing GlcNS(3S6S) binds antithrombin III (ATIII), inhibiting coagulation factors Xa and IIa [3].
  • Growth factor regulation: 6-O-sulfated disaccharides (e.g., IdoA(2S)-GlcNS(6S)) facilitate fibroblast growth factor (FGF) signaling by stabilizing FGF-FGFR complexes [8].
  • Viral entry: 3-O-sulfated sequences serve as receptors for herpes simplex virus glycoprotein D [9].Disaccharide profiling of tissues or biological fluids using techniques like LC-MS/MS or deaminative cleavage with nitrous acid provides insights into functional specificity [2] [7]. Variations in disaccharide composition correlate with pathological states, including cancer metastasis and inflammation, highlighting their biomarker potential [2].

Heparin Disaccharide I-S: Definition and Position in HSGAG Taxonomy

Heparin disaccharide I-S (sodium salt) is defined as α-L-ΔUA(2S)-(1→4)-D-GlcNS(6S) (Chemical formula: C₁₂H₁₆NNa₂O₁₄S₂) [10]. It is classified as follows:

  • Nomenclature: Also termed ΔUA2S-GlcNS6S or "IS" in abbreviated disaccharide notation [7] [10].
  • Taxonomic Position: Represents a highly sulfated disaccharide characteristic of heparin. It constitutes 20–40% of porcine heparin disaccharides but <5% of HS due to lower overall sulfation [1] [2].
  • Biosynthesis: Generated through sequential enzymatic modifications:
  • N-sulfation by NDST enzymes.
  • 2-O-sulfation of IdoA by 2OST.
  • 6-O-sulfation of glucosamine by 6OST isoforms [9].
  • Structural Features: The 2-O-sulfate on ΔUA and 6-O-sulfate on GlcNS create a conformational motif that promotes interactions with platelet factor 4 (PF4) and fibroblast growth factors [3] [8]. Its unsaturated bond (ΔUA) results from enzymatic cleavage by heparinases I/II during structural analysis [7] [10].

Table 3: Structural Features of Disaccharide I-S

PropertyDescription
Systematic NameSodium (2S,3R,4R,5R,6R)-6-[(1S,2R,4R,5R)-4-hydroxy-2-(sulfoamino)-5-sulfooxytetrahydro-2H-pyran-3-yl]oxy-3,4,5-trihydroxy-tetrahydro-2H-pyran-2-carboxylate
AbbreviationΔUA2S-GlcNS6S or "IS"
Molecular Weight593.45 g/mol (unsalted form: C₁₂H₁₈NO₁₄S₂)
Key Modifications2-O-sulfate (ΔUA), N-sulfate (GlcN), 6-O-sulfate (GlcN)
Synthetic SourceHeparinase digestion of heparin followed by purification [10]

Table 4: Functional Roles of Disaccharide I-S in Broader HSGAG Context

Functional ContextRole of Disaccharide I-SMolecular Mechanism
AnticoagulationIndirect contributor to ATIII bindingPart of extended sequences bridging ATIII-thrombin complexes
HIT PathogenesisKey mediator of heparin-induced thrombocytopenia (HIT)Forms antigenic complexes with platelet factor 4 (PF4)
Growth Factor SignalingEnhances FGF2-dependent cell proliferationStabilizes FGF2-FGFR1 dimers via sulfated pockets
Viral PathogenesisMay facilitate viral attachment (e.g., RSV)Electrostatic interactions with viral envelope proteins [3] [6] [8]

Properties

Product Name

Heparin disaccharide I-S

IUPAC Name

(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate

Molecular Formula

C12H15NO19S3-4

Molecular Weight

573.4 g/mol

InChI

InChI=1S/C12H19NO19S3/c14-3-1-4(10(16)17)30-12(8(3)32-35(25,26)27)31-9-5(2-28-34(22,23)24)29-11(18)6(7(9)15)13-33(19,20)21/h1,3,5-9,11-15,18H,2H2,(H,16,17)(H,19,20,21)(H,22,23,24)(H,25,26,27)/p-4/t3-,5+,6+,7+,8+,9+,11-,12-/m0/s1

InChI Key

LRPGJWKAYQRIAQ-GYBHJADLSA-J

SMILES

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-]

Canonical SMILES

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-]

Isomeric SMILES

C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-]

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